4-[2-(4-Chloro-3-methylphenoxy)ethyl]piperidine hydrochloride
Overview
Description
Scientific Research Applications
Molecular Structure and Synthesis
- The molecular structure of related compounds, such as piperidine derivatives, plays a crucial role in various scientific applications. For example, the crystal and molecular structure of a compound synthesized from salicylaldehyde, diethyl malonate, and piperidine has been explored, showing the importance of hydrogen bonding and C-H…π interactions in the molecular arrangement (Khan et al., 2013).
Pharmacological Properties
- Piperidine derivatives exhibit a range of pharmacological properties. For instance, cloperastine hydrochloride, a piperidine derivative, is widely used in cough treatment due to its central antitussive effect. The study of its impurities and the development of a quantitative HPLC method for them emphasizes the drug's significance and the need for purity in pharmaceutical compounds (Liu et al., 2020).
Material Science and Chemistry
- Piperidine derivatives are also pivotal in material science and chemistry. The synthesis and characterization of various piperidine-related compounds have been reported, indicating their potential in creating new materials with specific properties. For instance, novel copolymers and substituted ethylenes involving piperidine structures have been synthesized and studied for their properties, demonstrating the compound's versatility and applicability in material science (Kharas et al., 2016).
Biological Activities
- The biological activities of piperidine-related compounds are another area of interest. Studies have synthesized and evaluated various derivatives for their analgesic, anti-inflammatory, antimicrobial, and anticancer properties. For example, a study synthesized and evaluated the antimicrobial properties of novel imines and thiazolidinones derived from piperidine, highlighting the compound's potential in medical applications (Fuloria et al., 2009).
Properties
IUPAC Name |
4-[2-(4-chloro-3-methylphenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO.ClH/c1-11-10-13(2-3-14(11)15)17-9-6-12-4-7-16-8-5-12;/h2-3,10,12,16H,4-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFCFGJWYBOGEQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCC2CCNCC2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219981-23-3 | |
Record name | Piperidine, 4-[2-(4-chloro-3-methylphenoxy)ethyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219981-23-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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